
3-Ethoxy-4-ethylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethoxy-4-ethylquinoline is a heterocyclic organic compound that belongs to the class of quinoline derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
作用機序
The mechanism of action of 3-Ethoxy-4-ethylquinoline is not fully understood. However, several studies have suggested that it exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. It has also been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been reported to exhibit several biochemical and physiological effects. It has been shown to induce the production of reactive oxygen species (ROS), which can lead to oxidative stress and DNA damage. Moreover, it has been reported to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of immune response and inflammation. It has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in the regulation of various cellular processes such as cell proliferation and differentiation.
実験室実験の利点と制限
One of the major advantages of using 3-Ethoxy-4-ethylquinoline in lab experiments is its potent antitumor activity against various cancer cell lines. Moreover, it has been shown to possess a broad spectrum of antimicrobial activity, making it a potential candidate for the development of new antibiotics. However, one of the major limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the research on 3-Ethoxy-4-ethylquinoline. One of the most promising directions is the development of new anticancer drugs based on its structure. Moreover, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in other fields such as material science and organic synthesis. Finally, the development of new methods for the synthesis of this compound with improved yield and purity is also an area of future research.
Conclusion:
In conclusion, this compound is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its potent antitumor activity, broad spectrum of antimicrobial activity, and other biochemical and physiological effects make it a potential candidate for the development of new drugs and materials. Further research is needed to fully understand its mechanism of action and potential applications in different fields.
合成法
The synthesis of 3-Ethoxy-4-ethylquinoline can be achieved through several methods. One of the most commonly used methods is the Friedlander synthesis, which involves the condensation of 2-aminobenzaldehyde with ethyl acetoacetate in the presence of a catalyst such as sulfuric acid. Another method involves the reaction of 2-aminobenzaldehyde with ethyl cyanoacetate in the presence of sodium ethoxide. Both of these methods have been reported to yield high purity and yield of this compound.
科学的研究の応用
3-Ethoxy-4-ethylquinoline has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, it has been shown to possess antifungal, antibacterial, and antiviral properties. Due to its ability to inhibit the growth of cancer cells, this compound has been considered as a potential lead compound for the development of anticancer drugs.
特性
CAS番号 |
117125-18-5 |
|---|---|
分子式 |
C13H15NO |
分子量 |
201.26 g/mol |
IUPAC名 |
3-ethoxy-4-ethylquinoline |
InChI |
InChI=1S/C13H15NO/c1-3-10-11-7-5-6-8-12(11)14-9-13(10)15-4-2/h5-9H,3-4H2,1-2H3 |
InChIキー |
XOOBPYZJMFCCHZ-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=NC2=CC=CC=C21)OCC |
正規SMILES |
CCC1=C(C=NC2=CC=CC=C21)OCC |
同義語 |
Quinoline, 3-ethoxy-4-ethyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




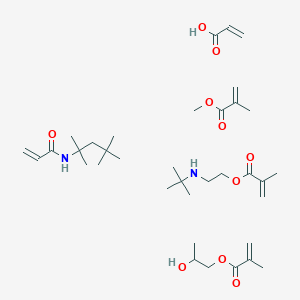

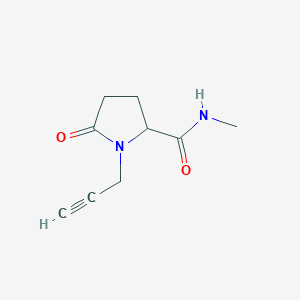
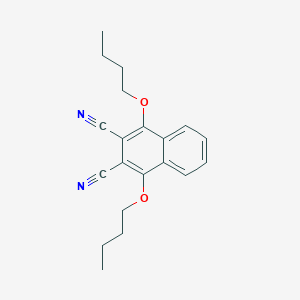
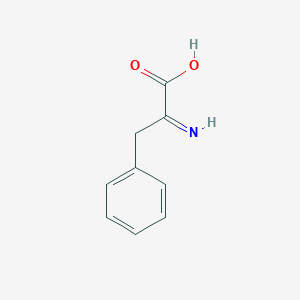


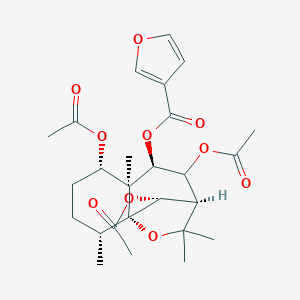
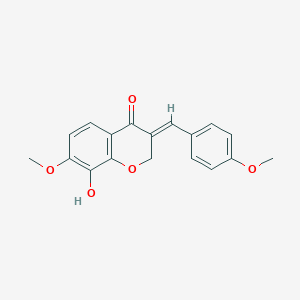
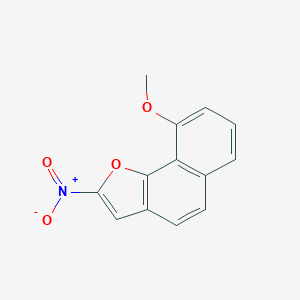
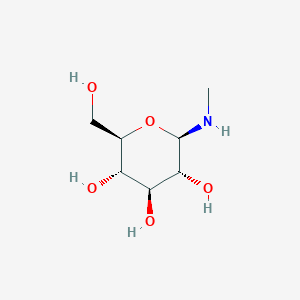
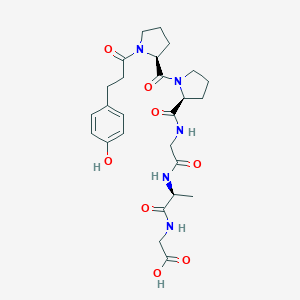
![2H-pyrano[3,2-c]pyridin-2-one](/img/structure/B40033.png)